molecular formula C20H21N3O4S2 B2660268 N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2660268
M. Wt: 431.5 g/mol
InChI Key: LDTSOCPQMPLXBW-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetically engineered small molecule that incorporates a benzothiazole core, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological profiles . This compound is designed for research applications in early drug discovery, particularly as a chemical tool for probing novel biological pathways and validating therapeutic targets. Its molecular architecture, which strategically combines the benzothiazole ring system with a pyrrolidine sulfonamide group, suggests potential for high affinity and selectivity against enzymes and receptors . The benzothiazole moiety is a well-established pharmacophore present in compounds with documented antitumor, antimicrobial, and anti-tubercular activities, making this derivative a candidate for investigating new chemotherapeutic strategies . The incorporated pyrrolidine-1-sulfonyl group is a structural feature known to influence a molecule's ability to bind to enzymatic active sites, potentially targeting ATP-binding pockets or allosteric regulatory sites . Researchers can utilize this compound in high-throughput screening campaigns, target-based assays, and structure-activity relationship (SAR) studies to elucidate its precise mechanism of action and optimize lead compounds. It is supplied exclusively for laboratory research use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-27-16-6-5-7-17-18(16)21-20(28-17)22-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-4-13-23/h5-11H,2-4,12-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTSOCPQMPLXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, categorized as a benzothiazole derivative, features a benzothiazole ring, a sulfonyl group linked to a pyrrolidine moiety, and a benzamide group, suggesting diverse pharmacological properties.

Molecular Formula and Structure

The molecular formula for this compound is C18H25N3O2SC_{18}H_{25}N_{3}O_{2}S. The structure can be depicted as follows:

Structure C18H25N3O2S\text{Structure }\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{2}\text{S}

Physical Properties

The compound is expected to exhibit moderate solubility in polar solvents due to its functional groups. While specific melting and boiling points require experimental determination, the stability of the compound is influenced by pH and temperature, with potential sensitivity to hydrolysis under extreme conditions.

This compound likely interacts with specific biological targets such as enzymes or receptors. Its mechanism of action may involve enzyme inhibition by binding to active sites, disrupting various biological pathways.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological activities:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit tumor growth by targeting key signaling pathways involved in cancer proliferation.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Efficacy : A study reported that benzothiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .
  • Enzyme Inhibition : Research has indicated that similar compounds can act as effective inhibitors of specific enzymes involved in disease processes, such as kinases and proteases .
  • Combination Therapies : Investigations into combination therapies involving benzothiazole derivatives have shown enhanced efficacy in reducing tumor growth when paired with established chemotherapeutics .

Comparison of Biological Activities

CompoundActivity TypeTargetReference
This compoundAnticancerVarious cancer cell lines
Benzothiazole Derivative AAnti-inflammatoryCOX enzymes
Benzothiazole Derivative BAntitumorKinases

Synthesis Methods

The synthesis of this compound typically involves several key steps:

StepReaction TypeConditions
1Coupling ReactionBasic conditions in organic solvent (e.g., dichloromethane)
2PurificationRecrystallization or chromatography

Comparison with Similar Compounds

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide (BB09125)

  • Structure : Shares the benzothiazole-pyrrolidine sulfonyl benzamide backbone but differs in substituents:
    • Benzothiazole substitution : 4-methoxy and 7-methyl groups vs. 4-ethoxy in the target compound.
    • Additional group : Pyridin-2-ylmethyl substitution on the amide nitrogen.
  • Molecular Weight : 522.639 g/mol (vs. ~510–520 g/mol estimated for the target compound).
  • Implications : The pyridinylmethyl group may introduce steric hindrance or additional binding interactions, while the methoxy group reduces lipophilicity compared to ethoxy .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure: A pyrazolopyrimidine-sulfonamide hybrid with a chromenone moiety.
  • Key Differences : Replaces benzothiazole with a pyrazolopyrimidine core and introduces fluorinated aromatic systems.
  • Activity : Patent data suggest this compound may target kinases or chromatin-modifying enzymes, highlighting the versatility of sulfonamide groups in diverse scaffolds .

Physicochemical and Pharmacokinetic Properties

Property Target Compound BB09125 Chromenone-Sulfonamide
Core Structure Benzothiazole Benzothiazole Pyrazolopyrimidine-Chromenone
Sulfonamide Position 4-position (benzamide) 4-position (benzamide) 4-position (benzene)
Polar Groups Ethoxy, pyrrolidine Methoxy, pyridinylmethyl Fluoro, chromenone carbonyl
Molecular Weight ~518 g/mol (estimated) 522.639 g/mol 589.1 g/mol
Melting Point Not reported Not reported 175–178°C

Key Observations :

  • Bioisosteric Replacements: Chromenone and pyrazolopyrimidine in the patent example demonstrate how sulfonamide groups are retained while varying the core structure to modulate target selectivity.

Q & A

Q. How to design a mechanistic study to identify off-target kinase interactions?

  • Approach :

Kinome Profiling : Use PamStation®12 (Eurofins) to screen 140 kinases at 1 µM compound concentration.

Thermal Shift Assay : Detect target engagement via protein melting temperature (ΔTm >2°C indicates binding).

CRISPR-Cas9 Knockout : Validate hits by comparing IC50_{50} in wild-type vs. kinase-deficient cells .

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